molecular formula C14H15NO B1278758 2-(Benzyloxy)-4-methylaniline CAS No. 220985-61-5

2-(Benzyloxy)-4-methylaniline

Cat. No.: B1278758
CAS No.: 220985-61-5
M. Wt: 213.27 g/mol
InChI Key: IYNAFJNNIUCCDM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyl ether group attached to the second position and a methyl group attached to the fourth position of the aniline ring

Scientific Research Applications

2-(Benzyloxy)-4-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors . For instance, compounds with a benzyloxy moiety have been reported to target EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase), an enzyme that plays a crucial role in cell proliferation and survival .

Mode of Action

The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are known to be activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring . This suggests that 2-(Benzyloxy)-4-methylaniline could potentially undergo similar reactions.

Biochemical Pathways

Compounds with similar structures have been implicated in various metabolic pathways . For instance, compounds with a benzyloxy moiety have been associated with carbohydrate metabolism and citrate cycle .

Result of Action

Benzylic compounds are known to undergo oxidation and reduction reactions, which can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This suggests that this compound could potentially undergo similar transformations, leading to changes in its chemical properties and biological activity.

Action Environment

It’s known that the reaction conditions, such as temperature and ph, can significantly affect the reactivity and stability of similar compounds . Therefore, these factors could potentially influence the action of this compound as well.

Biochemical Analysis

Biochemical Properties

2-(Benzyloxy)-4-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with coactivator-associated arginine methyltransferase 1 (CARM1), an enzyme involved in the methylation of arginine residues on histones and other proteins . This interaction can modulate the enzyme’s activity, leading to changes in gene expression and cellular processes.

Cellular Effects

The effects of this compound on cellular functions are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In melanoma cell lines, this compound has demonstrated notable antiproliferative effects, indicating its potential as an anticancer agent . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its impact on cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with CARM1 involves binding to the enzyme’s active site, inhibiting its methyltransferase activity . This inhibition can lead to changes in the methylation status of histones, affecting chromatin structure and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of CARM1 activity, resulting in long-term changes in gene expression and cellular behavior . Additionally, its stability in various experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in melanoma models . At higher doses, it can cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that there is a threshold beyond which the compound’s toxicity outweighs its benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic reactions can influence the compound’s overall efficacy and safety, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can interact with solute carrier (SLC) transporters, facilitating its uptake and distribution within cells . This interaction can affect its localization and accumulation in specific tissues, influencing its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-methylaniline typically involves the following steps:

    Nitration of Toluene: Toluene is nitrated to form 4-nitrotoluene.

    Reduction: The nitro group in 4-nitrotoluene is reduced to form 4-methylaniline.

    Benzylation: 4-methylaniline undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted aniline derivatives.

Comparison with Similar Compounds

  • 2-(Benzyloxy)-4-chloroaniline
  • 2-(Benzyloxy)-4-nitroaniline
  • 2-(Benzyloxy)-4-ethylaniline

Comparison: 2-(Benzyloxy)-4-methylaniline is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-methyl-2-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNAFJNNIUCCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450910
Record name 2-(benzyloxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220985-61-5
Record name 2-(benzyloxy)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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